2,4-Dichloro-1,5-naphthyridine
Overview
Description
“2,4-Dichloro-1,5-naphthyridine” is a chemical compound with the CAS Number: 28252-82-6 . It has a molecular weight of 199.04 and its IUPAC name is 2,4-dichloro [1,5]naphthyridine . It is a solid substance .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies over the last 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies related to 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1,5-naphthyridine” is represented by the linear formula: C8H4Cl2N2 . The InChI Code for this compound is 1S/C8H4Cl2N2/c9-5-4-7 (10)12-6-2-1-3-11-8 (5)6/h1-4H .
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .
Physical And Chemical Properties Analysis
“2,4-Dichloro-1,5-naphthyridine” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides, for example, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
Fused 1,5-Naphthyridines, a subclass of 1,5-Naphthyridines, also have versatile applications in synthetic organic chemistry and medicinal chemistry . They are synthesized using classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
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Medicinal Chemistry : 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .
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Synthetic Organic Chemistry : Fused 1,5-Naphthyridines have versatile applications in synthetic organic chemistry . They are synthesized using classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
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Metal Complex Formation : 1,5-Naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .
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Pharmacological Activities : Specially, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Safety And Hazards
The safety information for “2,4-Dichloro-1,5-naphthyridine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2,4-dichloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUGCOGJVNBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345878 | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,5-naphthyridine | |
CAS RN |
28252-82-6 | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28252-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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